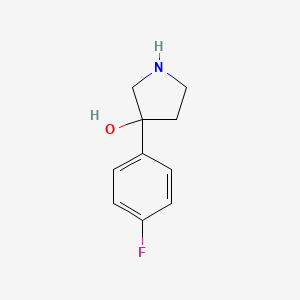

3-(4-Fluorophenyl)pyrrolidin-3-ol

Beschreibung

3-(4-Fluorophenyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a fluorine-substituted phenyl group at the 3-position of the pyrrolidine ring. This compound belongs to a class of bioactive molecules where the pyrrolidine scaffold is frequently employed in medicinal chemistry due to its conformational rigidity and ability to engage in hydrogen bonding via the hydroxyl group. The 4-fluorophenyl substituent introduces electronegativity and lipophilicity, which can enhance binding affinity to biological targets such as enzymes or receptors. Metabolites of ezetimibe, such as (3R,4S)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one, highlight the importance of fluorophenyl groups in modulating metabolic stability and target interaction .

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)10(13)5-6-12-7-10/h1-4,12-13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXUUXXOHYMXMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the 4-fluorophenyl group and the hydroxyl group. One common method involves the reaction of 4-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent to form the desired product. The reaction conditions often include solvents like ethanol or methanol and catalysts such as sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Fluorophenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the hydroxyl group.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: 3-(4-Fluorophenyl)pyrrolidin-3-one

Reduction: 3-(4-Fluorophenyl)pyrrolidine

Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(4-Fluorophenyl)pyrrolidin-3-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-(4-Fluorophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain proteins, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyrrolidine Ring

- Phenylethyl-Substituted Pyrrolidin-3-ol Derivatives (1a, 1b): These compounds (e.g., 5-[2-[(3R)-1-(2-phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole) feature bulky phenylethyl groups on the pyrrolidine nitrogen. The absence of a fluorophenyl group at the 3-position may diminish electronic interactions with polar targets .

- 3-((3-Fluorophenoxy)methyl)pyrrolidin-3-ol: This derivative substitutes the fluorophenyl group with a fluorophenoxymethyl chain.

Positional Isomerism and Stereochemistry

(3R,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride :

This positional isomer places fluorine at the 4-position of the pyrrolidine ring instead of the 3-position. The (3R,4R) stereochemistry and altered fluorine placement could significantly affect binding to chiral targets, such as enzymes or G-protein-coupled receptors, by modifying spatial complementarity .- (3S,4S)-4-((R)-1-Phenylethylamino)-1-Tosylpyrrolidin-3-ol: The tosyl group and phenylethylamino substituent introduce sulfonic acid and amine functionalities, respectively. These groups enhance hydrogen-bonding capacity and steric bulk, contrasting with the simpler hydroxyl and fluorophenyl groups in 3-(4-fluorophenyl)pyrrolidin-3-ol .

Heterocyclic Analogues with Fluorophenyl Groups

- Chalcone Derivatives (e.g., Compound 2j): Non-piperazine-substituted chalcones like (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone exhibit IC50 values (4.7 μM) against unspecified targets. The fluorophenyl group at ring B enhances activity compared to methoxy or chlorine substituents, suggesting that electronegative para-substitutions optimize target interaction. This trend may extrapolate to pyrrolidine derivatives, where fluorine’s electronegativity could similarly enhance potency .

- Isostructural Thiazole Derivatives (Compounds 4 and 5): These compounds (e.g., 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) feature multiple fluorophenyl groups, creating planar structures with perpendicular fluorophenyl orientations. The increased fluorine content may improve metabolic stability but also raise toxicity concerns compared to mono-fluorinated pyrrolidines .

Structural and Electronic Comparison Table

Key Findings and Implications

- Electronegativity and Bioactivity: Fluorine’s electronegativity in para-substituted aromatic rings (e.g., chalcone 2j) correlates with enhanced inhibitory activity, suggesting that this compound may exhibit superior target binding compared to non-fluorinated analogues .

- Stereochemical Sensitivity: Positional isomers like (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride demonstrate that minor structural changes can drastically alter pharmacological profiles, emphasizing the need for precise synthesis .

- Metabolic Considerations : The fungal biotransformation of ezetimibe metabolites underscores the role of fluorophenyl groups in resisting glucuronidation, a common metabolic pathway .

Biologische Aktivität

3-(4-Fluorophenyl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a fluorophenyl group and a hydroxyl group, which contribute to its unique chemical and biological properties. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the fluorophenyl moiety may enhance binding affinity to specific proteins. This dual functionality is crucial for its potential therapeutic effects.

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes, which can be pivotal in treating diseases such as cancer and tuberculosis. For instance, studies have shown that derivatives containing this compound can inhibit mycobacterial ATP synthase, making them potential candidates for anti-tuberculosis therapies .

2. Anticancer Activity

In vitro studies have demonstrated that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

3. Neuroprotective Effects

Some derivatives have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases. The structural characteristics of the compound allow it to cross the blood-brain barrier, enhancing its efficacy in neurological applications.

Table 1: Biological Activity Summary of this compound Derivatives

| Activity Type | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | Mycobacterial ATP synthase | 0.40 | |

| Cytotoxicity | Cancer Cell Lines (PC-3) | 0.25 | |

| Neuroprotection | Neuronal Cells | >32 |

Case Study 1: Anti-Tuberculosis Activity

A series of analogs derived from this compound were tested for their ability to inhibit Mycobacterium tuberculosis. The most potent compounds showed IC50 values in the low micromolar range, indicating strong potential for further development as anti-tuberculosis agents .

Case Study 2: Anticancer Potential

In a study assessing the anticancer properties of various derivatives, compounds containing the fluorophenyl group demonstrated enhanced activity against prostate cancer cell lines compared to their non-fluorinated counterparts. The mechanism involved ROS generation and subsequent apoptosis induction, highlighting the therapeutic potential of these compounds in oncology .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other halogenated pyrrolidine derivatives:

| Compound | Fluorine Substitution | Biological Activity |

|---|---|---|

| This compound | Yes | Strong enzyme inhibition |

| 3-(4-Chlorophenyl)pyrrolidin-3-ol | No | Moderate activity |

| 3-(4-Bromophenyl)pyrrolidin-3-ol | No | Low activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.